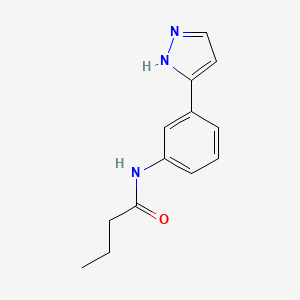
Tert-butyl 2-amino-2-(azetidin-3-yl)acetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are widely used in pharmaceuticals, particularly as anthelmintics and psychoactive drugs.
Preparation Methods
Piperazine-1-carboxylic acid butyl ester hydrochloride salt: can be synthesized through various methods. One common synthetic route involves the reaction of piperazine with butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired ester. The ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Piperazine-1-carboxylic acid butyl ester hydrochloride salt: undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield and .
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common reagents used in these reactions include hydrochloric acid , sodium hydroxide , and various nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Piperazine-1-carboxylic acid butyl ester hydrochloride salt: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Piperazine derivatives are explored for their potential therapeutic uses, such as anthelmintic agents and psychoactive drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Piperazine-1-carboxylic acid butyl ester hydrochloride salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, piperazine derivatives are known to act on the gamma-aminobutyric acid (GABA) receptors , which play a crucial role in the central nervous system .
Comparison with Similar Compounds
Piperazine-1-carboxylic acid butyl ester hydrochloride salt: can be compared with other piperazine derivatives, such as:
- Piperazine dihydrochloride
- Piperazine citrate
- Piperazine phosphate
These compounds share a similar core structure but differ in their functional groups and counterions, leading to variations in their chemical properties and biological activities. The uniqueness of Piperazine-1-carboxylic acid butyl ester hydrochloride salt lies in its specific ester and hydrochloride groups, which confer distinct reactivity and solubility characteristics .
Properties
Molecular Formula |
C9H19ClN2O2 |
|---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-(azetidin-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)7(10)6-4-11-5-6;/h6-7,11H,4-5,10H2,1-3H3;1H |
InChI Key |
BXNDAHLWSAAYEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CNC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


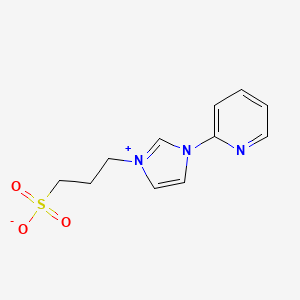
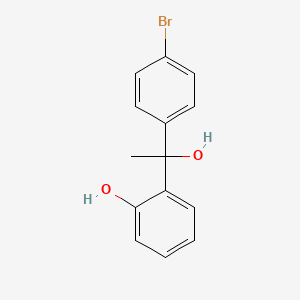

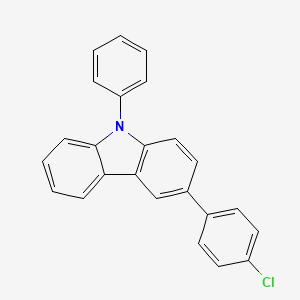
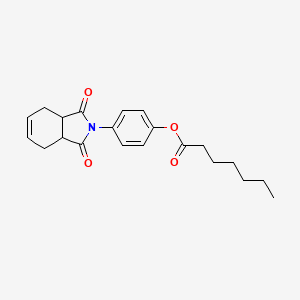
![5,5-Dimethyl-3-[2-(morpholin-4-yl)ethyl]oxolan-2-one](/img/structure/B14133769.png)
![3-(Thiophen-3-yl)benzo[b]thiophene](/img/structure/B14133779.png)
![N'-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14133789.png)
![3-[4-(Trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B14133802.png)

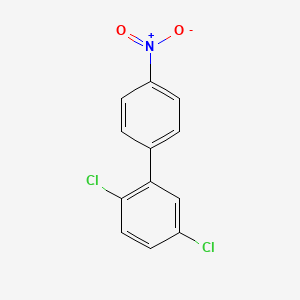

![1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene](/img/structure/B14133827.png)
